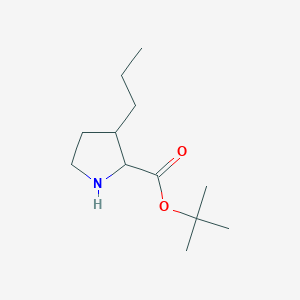
Tert-butyl 3-propylpyrrolidine-2-carboxylate
カタログ番号 B2475112
CAS番号:
2248260-13-9
分子量: 213.321
InChIキー: UWAORDPSWQZARU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal. In the case of “Tert-butyl 3-propylpyrrolidine-2-carboxylate”, it is likely to be a stable compound with potential applications in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 3-propylpyrrolidine-2-carboxylate” are not available, tert-butyl compounds are generally synthesized using tert-butyl alcohol or its derivatives . For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been synthesized as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-propylpyrrolidine-2-carboxylate” would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom), a propyl group (a three-carbon chain), and a tert-butyl ester group .Chemical Reactions Analysis
Tert-butyl compounds are known for their stability and are often used as protecting groups in organic synthesis . They can participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 3-propylpyrrolidine-2-carboxylate” would depend on its specific structure. Tert-butyl compounds are generally stable and resistant to oxidation .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3-propylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9-7-8-13-10(9)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAORDPSWQZARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-propylpyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)
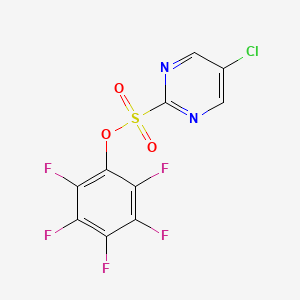
![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)

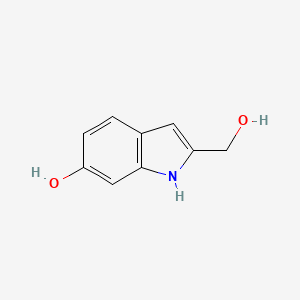
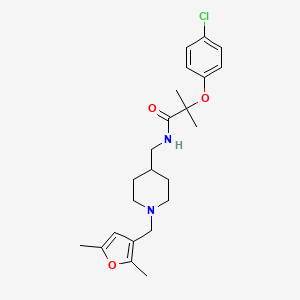
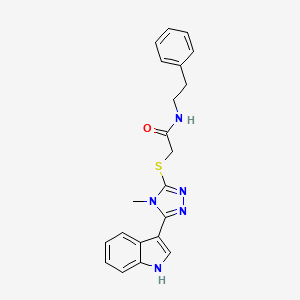
![4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2475050.png)
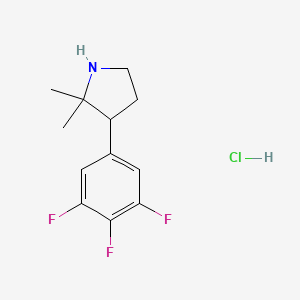
![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)